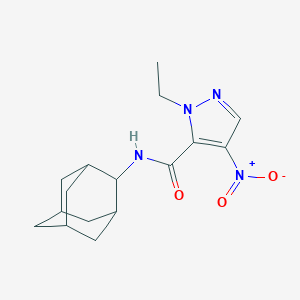![molecular formula C25H18N2O5 B451468 METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B451468.png)
METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate is a complex organic compound that features a benzodioxole group, a quinoline moiety, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The benzodioxole and quinoline intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: Finally, the benzoate ester is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for more complex organic molecules.
Wirkmechanismus
The mechanism of action of methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as a competitive inhibitor of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins.
Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino}benzoate
- 1-Methylethyl 2-chloro-5-[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
Uniqueness
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate is unique due to its combination of a benzodioxole group and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C25H18N2O5 |
|---|---|
Molekulargewicht |
426.4g/mol |
IUPAC-Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-30-25(29)17-7-3-5-9-20(17)27-24(28)18-13-21(26-19-8-4-2-6-16(18)19)15-10-11-22-23(12-15)32-14-31-22/h2-13H,14H2,1H3,(H,27,28) |
InChI-Schlüssel |
IFIDWAWLXOYDOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B451385.png)

![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)
![2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B451388.png)
![propyl 2-{[(3-chloroanilino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451389.png)


![Isopropyl 4-(4-chlorophenyl)-2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451394.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B451395.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B451400.png)

![N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451405.png)

![Ethyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B451408.png)
